Tetrafluorination vs. Difluorination: Molecular Weight and Fluorine Content Govern Metabolic Stability Potential
The target compound contains four fluorine atoms (C₈H₁₄ClF₄N, free base MW 199.19) compared to two fluorine atoms in the closest commercially available building block 1-(4,4-difluorocyclohexyl)ethanamine hydrochloride (CAS 1955558-01-6, C₈H₁₆ClF₂N, MW 199.67) and 2-(4,4-difluorocyclohexyl)ethanamine (CAS 1054314-53-2, C₈H₁₅F₂N, MW 163.21). The additional 2,2-difluoro substitution on the ethanamine side chain increases fluorine content from ~19% to ~38% (by atom count), which class-level SAR evidence indicates can enhance oxidative metabolic stability and modulate amine basicity (predicted pKa reduction of approximately 1.5–2.0 log units relative to non-fluorinated analogs) . The 4,4-difluorocyclohexyl motif itself is a privileged scaffold in UCB's IL-17 modulator patent series (WO2021204800, WO2021170627), where fluorination pattern directly influences target binding and pharmacokinetic properties [1].
| Evidence Dimension | Fluorine atom count and molecular weight |
|---|---|
| Target Compound Data | 4 fluorine atoms; free base MW 199.19; hydrochloride MW ~235.65 |
| Comparator Or Baseline | 1-(4,4-Difluorocyclohexyl)ethanamine HCl (CAS 1955558-01-6): 2 fluorine atoms, MW 199.67; 2-(4,4-Difluorocyclohexyl)ethanamine (CAS 1054314-53-2): 2 fluorine atoms, MW 163.21 |
| Quantified Difference | 2 additional fluorine atoms; fluorine content ~38% vs. ~19% (by atom count); pKa predicted reduction of ~1.5–2.0 log units for the 2,2-difluoroethanamine moiety vs. non-fluorinated ethylamine |
| Conditions | Structural and physicochemical comparison based on molecular formula, computed properties (ChemicalBook predicted data), and class-level SAR from fluorinated amine literature |
Why This Matters
Higher fluorine content is empirically correlated with increased metabolic stability and modulated basicity in drug candidates; procurement of the correct tetrafluorinated building block is essential when the target IL-17 modulator SAR requires the 2,2-difluoroethanamine moiety.
- [1] ACS Medicinal Chemistry Letters. (2021). Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases (Patent Highlight). 12(12):1883–1884. doi: 10.1021/acsmedchemlett.1c00608. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC8667066/ View Source
